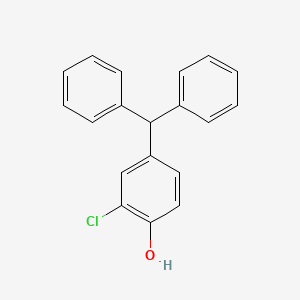

2-Chloro-4-(diphenylmethyl)phenol

Description

Significance of Phenolic Structures in Advanced Chemical Research

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are fundamental building blocks in organic chemistry. acs.org Their unique electronic and structural properties make them crucial in the synthesis of a vast array of commercially significant products, including pharmaceuticals, polymers, and agrochemicals. okstate.educiac.jl.cn The hydroxyl group profoundly influences the reactivity of the aromatic ring, activating it towards electrophilic substitution and directing incoming substituents to the ortho and para positions. chegg.com This inherent reactivity, coupled with the potential for hydrogen bonding, underpins the diverse applications of phenolic structures. acs.org

Role of Diphenylmethyl Groups in Molecular Design and Steric Effects

The diphenylmethyl group, also known as the benzhydryl group, is a bulky substituent that imparts significant steric hindrance to a molecule. wikipedia.org This steric bulk can be strategically employed in molecular design to control reaction selectivity, influence conformational preferences, and modulate the biological activity of a compound. acs.orgethz.ch The presence of two phenyl rings in the diphenylmethyl moiety also introduces the potential for π-π stacking interactions, which can play a role in crystal packing and molecular recognition. acs.org In the context of drug design, the diphenylmethyl group is a common scaffold in various antihistamines and other therapeutic agents. wikipedia.org

Contextualization of 2-Chloro-4-(diphenylmethyl)phenol within Current Organic Synthesis Paradigms

The synthesis of polysubstituted aromatic compounds like this compound often relies on well-established organic reactions. A plausible and direct route to this compound would involve the Friedel-Crafts alkylation of 2-chlorophenol (B165306) with a suitable benzhydrylating agent, such as diphenylmethanol (B121723) or benzhydryl chloride, in the presence of a Lewis acid catalyst. ethz.chrsc.orgacgpubs.org The hydroxyl group of the phenol (B47542) directs the incoming electrophile to the positions ortho and para to it. Given that the ortho position is already occupied by a chlorine atom, the bulky diphenylmethyl group would be directed to the para position. The choice of catalyst and reaction conditions would be crucial to optimize the yield and minimize the formation of byproducts. ciac.jl.cn

Overview of Emerging Research Trajectories for Halogenated Phenols

Halogenated phenols are a class of compounds with significant industrial applications, ranging from wood preservatives to herbicides. okstate.edulibretexts.org Research in this area is increasingly focused on developing more selective and environmentally benign halogenation methods. ciac.jl.cn Furthermore, there is growing interest in the biological activities of halogenated phenols, including their potential as antimicrobial and anticancer agents. ncsu.edu The study of their environmental fate and toxicological profiles is also an active area of research. nih.gov

Chemical and Physical Properties

While specific experimental data for this compound is scarce in publicly available literature, its properties can be predicted based on the analysis of its constituent functional groups.

Predicted Physical Properties of this compound

| Property | Predicted Value/Description |

| Molecular Formula | C₁₉H₁₅ClO |

| Molecular Weight | 294.78 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethers; sparingly soluble in water. |

| Melting Point | Expected to be relatively high due to the large molecular size and potential for intermolecular interactions. |

| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. |

Spectroscopic Data Analysis

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts/Bands |

| ¹H NMR | Aromatic protons would appear in the range of 6.8-7.5 ppm. A singlet for the methine proton of the diphenylmethyl group would be expected around 5.5-6.0 ppm. A broad singlet for the phenolic hydroxyl proton would also be present. |

| ¹³C NMR | Aromatic carbons would resonate between 115-160 ppm. The methine carbon of the diphenylmethyl group would appear around 50-60 ppm. |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively. C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region. A C-Cl stretching band in the fingerprint region. okstate.edulibretexts.org |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 294, with a characteristic M+2 peak at m/z 296 due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of the diphenylmethyl cation. |

Structure

3D Structure

Properties

CAS No. |

93487-28-6 |

|---|---|

Molecular Formula |

C19H15ClO |

Molecular Weight |

294.8 g/mol |

IUPAC Name |

4-benzhydryl-2-chlorophenol |

InChI |

InChI=1S/C19H15ClO/c20-17-13-16(11-12-18(17)21)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H |

InChI Key |

MNANIHQNOMNZTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-Chloro-4-(diphenylmethyl)phenol

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches. The structure features a phenol (B47542) core with substituents at the C2 and C4 positions.

Pathway A: Late-stage Chlorination: The first disconnection breaks the C-Cl bond. This suggests a precursor molecule, 4-(diphenylmethyl)phenol (B14129717), which could be synthesized and then selectively chlorinated at the ortho-position. This pathway relies on the ability to control the regioselectivity of chlorination on a phenol that is already substituted at the para-position. The 4-(diphenylmethyl)phenol intermediate can be further disconnected at the C-C bond between the phenyl ring and the diphenylmethyl group, leading back to phenol and a diphenylmethylating agent like diphenylmethanol (B121723) or a diphenylmethyl halide.

Pathway B: Late-stage Alkylation: The second disconnection breaks the C-C bond of the diphenylmethyl group. This points to a 2-chlorophenol (B165306) derivative as the key intermediate. Specifically, this would involve the alkylation of 2-chloro-4-halophenol or a related substrate where the para-position is activated for a Friedel-Crafts type reaction. This pathway's feasibility depends on performing a selective alkylation on a pre-chlorinated and potentially less reactive phenolic ring.

Based on the activating nature of the hydroxyl group and the directing effects of the substituents, Pathway A is often considered more conventional. The para-position of phenol is highly activated, making the initial alkylation to form 4-(diphenylmethyl)phenol a logical first step. Subsequent chlorination would then be directed to the available ortho-positions.

Classical and Contemporary Synthetic Routes to the Compound

The synthesis of this compound can be approached through several routes, primarily involving the strategic alkylation and chlorination of a phenolic substrate.

The introduction of the diphenylmethyl group onto the phenol ring is typically achieved via a Friedel-Crafts alkylation reaction. slchemtech.com This classic method involves the reaction of phenol with an alkylating agent in the presence of a Lewis acid catalyst.

Reactants: The alkylating agent can be diphenylmethanol or a diphenylmethyl halide. Phenol itself is the substrate.

Catalysts: Common Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used to activate the alkylating agent. slchemtech.com Alternatively, proton acids or cation-exchange resins can be employed. nih.gov

Mechanism: The reaction proceeds through an electrophilic aromatic substitution pathway. The hydroxyl group of phenol is a strong activating group and directs the incoming electrophile (the diphenylmethyl carbocation generated in situ) to the ortho and para positions. britannica.comucalgary.ca To favor the desired 4-substituted product, reaction conditions can be optimized. The formation of O-alkylated byproducts (phenyl ethers) is a potential side reaction that must be controlled, often through catalyst choice and temperature. nih.gov An ionic rearrangement mechanism can subsequently lead to the desired C-alkylated phenols. nih.gov

The reaction can be summarized as follows: C₆H₅OH + (C₆H₅)₂CHOH --[Lewis Acid]--> 4-((C₆H₅)₂CH)C₆H₄OH + H₂O

Once 4-(diphenylmethyl)phenol is synthesized, the next step is the regioselective chlorination at the C2 position (ortho to the hydroxyl group). Since the para-position is blocked by the bulky diphenylmethyl group, electrophilic attack is directed primarily to the two equivalent ortho-positions. ucalgary.ca

Various chlorinating agents and catalyst systems have been developed to enhance regioselectivity and yield in phenol chlorination.

Chlorinating Agents: Sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂) are common industrial chlorinating agents. google.commdpi.com N-chlorosuccinimide (NCS) is another effective reagent used in laboratory-scale synthesis. scientificupdate.com

Catalyst Systems: The choice of catalyst is crucial for selectivity. For chlorinating 4-substituted phenols, catalyst systems comprising a Lewis acid (e.g., AlCl₃, FeCl₃) and a diaryl sulphide co-catalyst have proven highly effective in achieving high yields of the 2-chloro isomer. google.com Recent research has also demonstrated that thiourea-based catalysts in conjunction with NCS can provide excellent control over ortho versus para chlorination, a principle applicable to this synthesis. scientificupdate.com

The table below summarizes different approaches to the regioselective chlorination of phenols.

| Chlorinating Agent | Catalyst/Conditions | Target Position | Selectivity/Yield | Reference |

| Chlorine (Cl₂) | AlCl₃ / Diaryl Sulphide | Ortho (on 4-methylphenol) | 94.9% selectivity | google.com |

| Sulfuryl Chloride (SO₂Cl₂) | AlCl₃ / Sulphur Compound | Para (on phenol) | High para/ortho ratio | mdpi.com |

| N-Chlorosuccinimide (NCS) | Thiourea Catalyst 6 | Ortho | Up to 10:1 (ortho:para) | scientificupdate.com |

| N-Chlorosuccinimide (NCS) | Thiourea Catalyst 7 | Para | Up to 20:1 (para:ortho) | scientificupdate.com |

This table is interactive. Click on the headers to sort.

For the synthesis of this compound, a system similar to the one used for 4-methylphenol, employing a Lewis acid and a diaryl sulphide, would be a logical choice to achieve high conversion and selectivity. google.com

Catalyst Optimization: As demonstrated in the synthesis of 2-chloro-4-methylphenol (B1207291), the amount and type of catalyst can significantly impact yield and selectivity. Varying the Lewis acid and its concentration can fine-tune the reaction to minimize byproducts. google.com

Reaction Conditions: Temperature, reaction time, and the rate of reagent addition are critical parameters. For instance, in Friedel-Crafts alkylations, lower temperatures can sometimes reduce the formation of side products. In the chlorination of 4-methylphenol, maintaining a temperature between 0°C and 100°C is specified for optimal results. google.com

Process Streamlining: Techniques like "telescoping," where sequential reaction steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. nih.gov Automated optimization using algorithms can rapidly screen different experimental conditions to find the highest-yielding process, further enhancing efficiency and reducing material consumption. nih.gov

The following table illustrates the impact of catalyst choice and quantity on the selective synthesis of 2-chloro-4-methylphenol, a process analogous to the chlorination step for this compound.

| Lewis Acid | Catalyst Amount (wt%) | Residual 4-methylphenol (%) | Selectivity for 2-chloro-4-methylphenol (%) | Reference |

| AlCl₃ | 1.0 | 0.90 | 94.9 | google.com |

| FeCl₃ | 2.5 | 2.2 | 94.6 | google.com |

This table is interactive. Click on the headers to sort.

These findings suggest that careful selection and loading of the Lewis acid catalyst are paramount for achieving high selectivity and near-complete conversion of the starting material. google.com

Investigation of Key Reaction Mechanisms in Synthesis

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution on a highly activated phenol ring.

Phenols are highly reactive towards electrophilic aromatic substitution because the hydroxyl (-OH) group is a powerful activating substituent. britannica.comucalgary.ca The non-bonding electrons on the oxygen atom are delocalized into the benzene (B151609) ring through resonance, increasing the ring's electron density and making it more nucleophilic.

This activation is most pronounced at the ortho and para positions. The mechanism involves two main steps:

Generation of an Electrophile: In the alkylation step, the Lewis acid helps generate a diphenylmethyl carbocation, (C₆H₅)₂CH⁺. In the chlorination step, the chlorinating agent provides the electrophile, such as Cl⁺ (or a polarized complex that delivers it).

Attack and Re-aromatization: The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The hydroxyl group's lone pairs are particularly effective at stabilizing this intermediate when the attack occurs at the ortho or para position, as an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom. Finally, a proton is lost from the ring, restoring aromaticity and yielding the substituted phenol. byjus.com

The strong activating and ortho-, para-directing nature of the hydroxyl group dictates the synthetic strategy. byjus.com The initial alkylation favors the less sterically hindered para-position. With the para-position blocked, the subsequent chlorination is effectively directed to the activated ortho-positions, leading to the desired this compound product.

Nucleophilic Substitution Patterns relevant to Halogenated Phenols

The chlorine atom attached to the aromatic ring in this compound is characteristic of an aryl halide. The carbon-halogen bonds of aryl halides are significantly stronger than those of alkyl halides, making them generally resistant to classic nucleophilic substitution (SN1 or SN2) reactions. libretexts.org This low reactivity is attributed to the sp² hybridization of the carbon atom and the delocalization of electron pairs from the halogen into the aromatic π-system.

For a nucleophilic aromatic substitution (SNAr) to occur on a halogenated phenol, the aromatic ring typically requires activation by potent electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the halogen. libretexts.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon bearing the leaving group. libretexts.org In the absence of such activating groups, forcing conditions of high temperature and pressure are required, often proceeding through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com

Recent studies have explored novel strategies to facilitate these challenging transformations. One innovative approach leverages the transient formation of a phenoxyl radical. This open-shell intermediate acts as a powerful electron-withdrawing group, significantly lowering the activation barrier for nucleophilic substitution on otherwise inert or electron-rich halophenols. osti.gov Another modern strategy involves the use of transition metal catalysts that can activate the phenol ring through π-coordination, effectively reversing its typical nucleophilic character (umpolung) to facilitate reactions with nucleophiles. acs.org

Catalytic Approaches (e.g., Lewis acid catalysis, transition metal catalysis) in Compound Formation

Catalysis is fundamental to the synthesis of substituted phenols like this compound, primarily through electrophilic alkylation and other advanced bond-forming strategies.

Lewis Acid Catalysis

The archetypal synthesis of this compound involves a Friedel-Crafts alkylation reaction, which is classically promoted by a Lewis acid catalyst. The catalyst's primary role is to generate a potent electrophile from an alkylating agent. jk-sci.com For instance, a Lewis acid like aluminum chloride (AlCl₃) can react with an alkylating agent such as diphenylmethyl chloride to form the diphenylmethyl carbocation, which then attacks the electron-rich 2-chlorophenol ring.

However, the reaction with phenols presents a unique challenge. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid. echemi.comstackexchange.com This interaction can deactivate the catalyst and reduce the activating effect of the hydroxyl group on the aromatic ring, often necessitating the use of excess catalyst to achieve a good yield. echemi.comstackexchange.com The choice of catalyst is critical, as harsh conditions can lead to degradation of the substrate or the formation of undesired byproducts through polyalkylation. jk-sci.com

The activity of Lewis acids in Friedel-Crafts reactions can be broadly categorized, as shown in the table below.

Table 1: Comparative Activity of Lewis Acid Catalysts in Friedel-Crafts Reactions

| Activity Level | Example Catalysts |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | FeCl₃, SbCl₅, InCl₃, SnCl₄ |

| Mild | BCl₃, TiCl₄, FeCl₂ |

Data sourced from J&K Scientific LLC. jk-sci.com

Transition Metal Catalysis

Modern organic synthesis has increasingly turned to transition metals to catalyze the formation of phenols and their derivatives under milder conditions. beilstein-journals.orgnih.gov While direct Friedel-Crafts alkylations remain common, transition metal-catalyzed reactions represent powerful alternative or complementary strategies.

These methods include:

C-O Bond Formation: Transition metal-catalyzed Ullmann-type coupling reactions have emerged as an effective way to synthesize phenols from aryl halides. beilstein-journals.org Catalysts based on copper or palladium can facilitate the hydroxylation of an aryl halide, providing a route to the phenol core structure. beilstein-journals.orgnih.gov

C-H Activation: A more advanced strategy involves the direct functionalization of C-H bonds. Transition metal catalysts can selectively activate a C-H bond on an arene, allowing for the direct introduction of a hydroxyl group or other functionalities, thus avoiding the need for pre-functionalized starting materials like aryl halides. beilstein-journals.orgnih.gov

π-Acid Catalysis: Certain electrophilic ruthenium (Ru) or rhodium (Rh) catalysts can act as arenophilic π-acids. They activate the phenol ring by reversibly coordinating to its π-system, which enhances its electrophilicity and facilitates reactions that are otherwise difficult. acs.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The industrial synthesis of alkylated phenols has traditionally relied on methods that are often at odds with the principles of green chemistry. Conventional Friedel-Crafts alkylations frequently employ stoichiometric amounts of corrosive and water-sensitive Lewis acids like AlCl₃, leading to large volumes of acidic aqueous waste during workup. whiterose.ac.uk

In response, significant research has focused on developing more sustainable and environmentally benign approaches. Key green strategies relevant to the synthesis of compounds like this compound include:

Use of Solid Acid Catalysts: Replacing homogeneous Lewis acids with solid, recyclable catalysts is a primary goal. Zeolites, such as H-beta zeolite and H-MCM-22, have been successfully used for the alkylation of phenol. begellhouse.com These materials are non-corrosive, easy to separate from the reaction mixture, and can often be regenerated and reused, minimizing waste. whiterose.ac.uk Silica-supported catalysts have also been developed that exhibit high selectivity and reduce environmental hazards. whiterose.ac.uk

Alternative Alkylating Agents: The choice of alkylating agent is crucial. Using alcohols as alkylating agents is advantageous because the only theoretical byproduct is water, a significant improvement in atom economy over alkyl halides, which generate halide salt waste. rsc.orgresearchgate.net

Improved Reaction Media: Efforts are underway to replace hazardous solvents with greener alternatives. This includes using ionic liquids or even solvent-free conditions where possible. nih.gov

The following table provides a comparative overview of traditional versus greener approaches for phenol alkylation.

Table 2: Comparison of Traditional and Green Synthesis Approaches for Phenol Alkylation

| Feature | Traditional Approach (e.g., AlCl₃) | Green Approach (e.g., Zeolite) |

|---|---|---|

| Catalyst | Homogeneous (AlCl₃, FeCl₃) | Heterogeneous (Zeolites, Supported Catalysts) |

| Recyclability | No (Consumed or difficult to recover) | Yes |

| Byproducts | Significant acidic/saline waste | Minimal (e.g., water) |

| Corrosivity | High | Low / None |

| Selectivity | Can be difficult to control, risk of polyalkylation | Often higher and tunable |

This table synthesizes findings from multiple sources on green and catalytic chemistry. whiterose.ac.ukbegellhouse.comnih.gov

By embracing these principles, the synthesis of complex molecules can be redesigned to be more efficient, produce less waste, and utilize less hazardous materials, aligning with the overarching goals of sustainable chemical manufacturing.

Derivatization and Structural Modification Strategies

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group is often the most reactive site in phenolic compounds, readily participating in a variety of reactions. nih.gov Its functionalization can significantly alter properties such as solubility, acidity, and the potential for hydrogen bonding.

Etherification converts the phenolic hydroxyl into an ether linkage. This is typically achieved via the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base like sodium hydride or potassium carbonate, acts as a nucleophile to displace a halide from an alkyl halide. For a sterically hindered phenol like 2-chloro-4-(diphenylmethyl)phenol, reaction conditions may require stronger bases or more reactive electrophiles. The synthesis of aryl ethers containing highly functionalized alkyl chains, such as aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane, demonstrates the versatility of this approach even with complex substrates. nih.gov For instance, the reaction of various phenols with dimethyl sulfate (B86663) in the presence of potassium carbonate is a standard method to produce the corresponding methyl ethers. mdpi.com A general process for the etherification of phenols can be carried out by reacting the phenol with an etherifying agent like an alkyl carboxylate in the presence of a carboxylic acid salt catalyst. google.com

Esterification of the phenolic hydroxyl group yields a phenyl ester. This transformation is commonly performed by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or 4-N,N-dimethylaminopyridine (DMAP). mdpi.com Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). These ester derivatives are valuable as they can function as prodrugs, which may undergo hydrolysis in vivo to release the active phenolic compound. The conversion of the hydroxyl group to an acetate (B1210297) ester is a common strategy to protect the phenol or to modify its biological activity. mdpi.com

Table 1: Representative Conditions for Phenolic Hydroxyl Functionalization

| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Product | Reference |

| Etherification | Alkyl Halide (e.g., Dimethyl Sulfate) | K₂CO₃ | Acetone | Alkyl Phenyl Ether | mdpi.com |

| Etherification | Halothane | KOH | THF | 2-Bromo-2-chloro-1,1-difluoroethyl Ether | nih.gov |

| Esterification | Acetic Anhydride | DMAP | Dichloromethane | Phenyl Acetate | mdpi.com |

| Esterification | Phenylacetic Acid | Amberlyst-15 | Solvent-free | Phenyl 2-phenylacetate | google.com |

Formation of Other Biologically Relevant Phenolic Derivatives

Beyond simple ethers and esters, the phenolic hydroxyl group can be used as a handle to introduce other functionalities. For example, conversion to sulfonate esters (e.g., tosylates, mesylates) transforms the hydroxyl into a good leaving group, facilitating nucleophilic substitution reactions. The synthesis of phenol derivatives is a key strategy for developing new therapeutic agents, with modifications aimed at improving efficacy and pharmacokinetic properties. researchgate.net Phenolic compounds are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, which can be tuned through derivatization. researchgate.netnih.gov

Modifications of the Aromatic Rings

The electron-rich aromatic rings of this compound are susceptible to electrophilic substitution, allowing for the introduction of various substituents that can profoundly influence the molecule's electronic properties and steric profile.

The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.com In this compound, the para position is blocked by the bulky diphenylmethyl group. The ortho position at C6 is sterically hindered by the adjacent chlorine atom and the large diphenylmethyl group at C4. The other ortho position is occupied by the chlorine atom. Therefore, electrophilic attack is most likely to occur at the C6 position, despite the steric hindrance. The chlorine atom is a deactivating group but also an ortho, para-director. taylorandfrancis.com The combined directing effects of the hydroxyl and chloro groups reinforce substitution at the positions ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid, often in the presence of sulfuric acid. For phenols, milder conditions using dilute nitric acid are often sufficient. byjus.com The introduction of a nitro group can significantly enhance biological activity. mdpi.com

Halogenation: Introduction of another halogen (e.g., Br, Cl) using reagents like Br₂ in a non-polar solvent or N-chlorosuccinimide (NCS). Phenols are highly reactive and can often be halogenated without a Lewis acid catalyst. byjus.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group. Due to the high reactivity of phenols, these reactions can sometimes lead to side products or rearrangement, and protection of the hydroxyl group may be necessary. libretexts.org Ruthenium-catalyzed C-H acylation of phenols with aldehydes provides a direct method for ortho-acylation. nih.gov

Formylation: Introduction of a formyl group (-CHO), for instance, through the Reimer-Tiemann or Duff reaction. A general method for the formylation of phenols involves the reaction with 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene. orgsyn.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Typical Conditions | Potential Product Position | Reference |

| Nitration | Dilute HNO₃ | Low Temperature | C6 | byjus.com |

| Bromination | Br₂ in CHCl₃ | Low Temperature | C6 | byjus.com |

| Acylation | Aldehyde | Ru-catalyst, PPh₃, K₂CO₃ | C6 | nih.gov |

| Formylation | 1,1',3,3'-Tetraphenyl-2,2'-biimidazolidinylidene | Chlorobenzene, 100°C | C6 | orgsyn.org |

Functionalization of the Diphenylmethyl Phenyl Rings

The two phenyl rings of the diphenylmethyl substituent are less activated than the chlorinated phenol ring. However, they can still undergo electrophilic aromatic substitution under more forcing conditions, typically requiring a strong Lewis acid catalyst. The substitution pattern will be directed by the large alkyl substituent (the rest of the molecule), which acts as an ortho, para-director. Due to steric hindrance, substitution at the para positions of these rings is generally favored. Standard electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions can be applied. masterorganicchemistry.com

Transformations Involving the Chlorine Atom

The chlorine atom on the phenolic ring is generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the ring is activated by the hydroxyl group, which is electron-donating by resonance, thus disfavoring nucleophilic substitution.

However, the chlorine atom can be removed or replaced under specific conditions:

Reductive Dehalogenation: The C-Cl bond can be cleaved via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst like Pd/C), effectively replacing the chlorine with a hydrogen atom. This would yield 4-(diphenylmethyl)phenol (B14129717).

Hydroxylative Dechlorination: In some oxidation processes, such as with ozone, the chlorine atom can be replaced by a hydroxyl group. taylorandfrancis.com The oxidation of 2-chlorophenol (B165306) in supercritical water has been shown to produce a variety of hydroxylated and dimeric products, indicating the complexity of such transformations. umich.edu

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) could potentially be used to replace the chlorine atom with other functional groups, although this can be challenging for aryl chlorides compared to bromides or iodides and may require specialized catalyst systems.

The gas-phase reaction of 2-chlorophenol with chlorine atoms has been studied, indicating that reactions involving the chlorine substituent are complex and can proceed through different mechanisms, including H-atom abstraction from the hydroxyl group or ipso-addition at the substituent site. acs.org

Nucleophilic Aromatic Substitution in Activated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classic SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, at positions ortho or para to the leaving group. libretexts.orgchemistrysteps.com These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The structure of this compound lacks strong EWGs. The hydroxyl group is an electron-donating group by resonance, and the diphenylmethyl group is also weakly electron-donating. Therefore, the aromatic ring is considered electron-rich and is not activated towards traditional SNAr reactions; in fact, it is deactivated.

However, recent advancements have enabled SNAr on electron-rich halophenols through alternative activation strategies. One such strategy involves the formal homolysis of the aryl O-H bond to generate a transient phenoxyl radical. nih.gov This neutral oxygen-centered radical is an exceptionally strong electron-withdrawing group that can electronically activate the arene ring, facilitating the nucleophilic substitution of the halide under mild conditions. nih.govosti.gov This "homolysis-enabled electronic activation" provides a pathway for coupling unactivated chlorophenols with nucleophiles like carboxylates, a transformation not feasible under classical SNAr conditions. nih.gov While this specific method has been demonstrated on various halophenols, its application to this compound represents a potential, modern approach to its derivatization.

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers is a cornerstone of medicinal chemistry, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR). This involves altering the position of substituents or replacing entire functional groups with others that have similar physical or chemical properties (bioisosteres).

Positional Isomers of Chlorine and the Diphenylmethyl Moiety

The biological activity of a molecule can be highly sensitive to the spatial arrangement of its functional groups. The synthesis of positional isomers of this compound would allow for an investigation into the importance of the substitution pattern on the phenolic ring.

Synthesis of Chlorine Isomers: Positional isomers where the chlorine atom is at the 3-, 5-, or 6-position could be synthesized through regioselective chlorination or by starting with an appropriately substituted chlorophenol. For instance, the synthesis could begin with 3-chlorophenol (B135607) or 2-chlorophenol. A Friedel-Crafts alkylation reaction using diphenylmethanol (B121723) or benzhydryl chloride in the presence of a Lewis acid catalyst would then introduce the diphenylmethyl group. The ortho- and para-directing nature of the phenolic hydroxyl group would heavily influence the regioselectivity of this alkylation, potentially leading to a mixture of isomers requiring separation. Synthesizing meta-substituted phenols is often more challenging than ortho- or para-isomers due to the directing effects of the hydroxyl group. researchgate.net

Synthesis of Diphenylmethyl Isomers: Isomers with the diphenylmethyl group at the 3-, 5-, or 6-position would require starting with the corresponding diphenylmethylphenol isomer, followed by selective chlorination. The synthesis of these starting materials might involve the de novo construction of the aromatic ring or multi-step sequences. The final chlorination step would also be governed by the directing effects of the existing hydroxyl and diphenylmethyl groups, requiring careful control of reaction conditions to achieve the desired regioselectivity.

Bioisosteric Replacements for Chlorine or Phenolic Hydroxyl

Bioisosteric replacement is a strategy used to modify a molecule's properties—such as metabolic stability, toxicity, or bioavailability—while retaining its desired biological activity. chemeurope.com This is achieved by substituting a functional group with another that has similar steric, electronic, or hydrogen-bonding properties.

Bioisosteres for the Phenolic Hydroxyl Group: The phenol group is often a site of rapid metabolic breakdown (Phase II metabolism), leading to poor oral bioavailability. biologyinsights.com Replacing it with a metabolically stable bioisostere can significantly improve a drug candidate's pharmacokinetic profile. Common bioisosteres for phenols aim to mimic the acidic proton and hydrogen-bonding capabilities of the hydroxyl group. biologyinsights.comresearchgate.net Potential replacements include:

Acidic Heterocycles: Groups like 1H-tetrazole, N-acyl sulfonamides, or various hydroxypyridones can mimic the acidity and hydrogen-bond donating ability of the phenol. biologyinsights.com

Heterocyclic Rings: Benzimidazolones, benzoxazolones, indoles, and quinolinones are frequently used as phenol replacements to enhance metabolic stability and receptor interactions. researchgate.net

Bioisosteres for the Chlorine Atom: The chlorine atom on the aromatic ring influences the molecule's lipophilicity, electronic distribution, and potential for metabolic interactions. Replacing it with a bioisostere can fine-tune these properties. Classical bioisosteres for chlorine include: youtube.com

Other Halogens: Fluorine (F) is smaller and more electronegative, while Bromine (Br) is larger and more polarizable.

Small Alkyl/Functional Groups: A methyl group (-CH₃) can be sterically similar.

Electron-Withdrawing Groups: A trifluoromethyl (-CF₃) or cyano (-CN) group can replace chlorine to alter the electronic properties of the ring, though they are significantly more electron-withdrawing. chemeurope.com The ethynyl (B1212043) group has also been explored as a halogen bioisostere. acs.org

These replacements can impact how the molecule fits into a biological target and can block sites of potential metabolic oxidation. youtube.comnih.gov

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the solution-state structure of 2-Chloro-4-(diphenylmethyl)phenol. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, offering deep insights into the molecule's topology and preferred conformation.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural verification. The ¹H NMR spectrum reveals the chemical environment, multiplicity, and integration of all protons, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

In a typical solvent like CDCl₃, the phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration-dependent. The single proton on the carbon linking the two phenyl groups of the diphenylmethyl moiety (the methine proton) would appear as a distinct singlet. The aromatic protons on the three phenyl rings would resonate in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution and coupling relationships.

The ¹³C NMR spectrum would show distinct signals for each carbon environment. The carbon bearing the chloro group and the carbon bearing the hydroxyl group would be shifted downfield. The quaternary carbon of the phenol (B47542) ring attached to the diphenylmethyl group and the methine carbon of the diphenylmethyl group would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. github.io It would be used to trace the connectivity of adjacent protons within each of the three aromatic rings, helping to differentiate the signals from the substituted phenol ring and the two phenyl rings of the diphenylmethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). wikipedia.orgemerypharma.com This technique is essential for assigning the carbon signals based on the already established proton assignments. For example, it would definitively link the methine proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. science.gov NOESY is vital for conformational analysis, revealing the preferred three-dimensional arrangement of the phenyl rings relative to each other and to the phenol ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. nist.govuliege.be

IR Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, which is likely involved in hydrogen bonding. nih.gov A strong absorption around 1200-1300 cm⁻¹ would correspond to the C-O stretching vibration. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while the C-Cl stretching vibration would be observed in the fingerprint region, typically around 1000-1100 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing strong signals for non-polar bonds. The aromatic ring C=C stretching vibrations would be particularly intense. The symmetric vibrations of the diphenylmethyl group would also be expected to produce characteristic Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

Mass Spectrometry for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

In electron ionization (EI) mass spectrometry, this compound would exhibit a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity approximately one-third of the [M]⁺ peak would be characteristic. miamioh.edu The fragmentation is expected to be dominated by cleavages at the bonds adjacent to the functional groups and phenyl rings.

Key fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺

Cleavage of the C-C bond to lose the diphenylmethyl group, leading to a [C₆H₄OCl]⁺ fragment.

Formation of the highly stable diphenylmethyl cation [CH(Ph)₂]⁺, which would be a prominent peak. This cation could further fragment.

Loss of a hydrogen atom to form the [M-H]⁺ ion. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction (SC-XRD) offers the most unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsion angles, defining the absolute conformation of this compound. It would reveal the specific spatial orientation of the diphenylmethyl group relative to the plane of the chloro-substituted phenol ring.

Beyond the structure of a single molecule, SC-XRD elucidates how molecules arrange themselves in a crystal lattice. This packing is dictated by a variety of intermolecular interactions. mdpi.commdpi.com For this compound, several key interactions would be expected:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor. It is highly likely to form O-H···O hydrogen bonds with neighboring molecules, potentially leading to the formation of chains or dimeric structures within the crystal lattice. researchgate.net

Halogen Bonding: The chlorine atom, acting as a Lewis base, can participate in halogen bonding. This is a directional interaction where the chlorine atom interacts with an electron-rich region of a neighboring molecule, such as a π-system of a phenyl ring (Cl···π).

Analysis of the crystal structure would allow for the visualization and quantification of these interactions, providing a complete picture of the molecule's solid-state behavior. mdpi.comnih.gov

Torsional Angles and Conformational Preferences in the Solid State

An analysis of the solid-state structure of this compound, typically determined by single-crystal X-ray diffraction, would provide precise measurements of its torsional angles. These angles, which describe the rotation around specific chemical bonds, are fundamental to defining the molecule's three-dimensional shape in the crystalline form.

Key torsional angles of interest would include:

The dihedral angles involving the bonds connecting the two phenyl rings of the diphenylmethyl group to the central methane (B114726) carbon.

The rotational angle of the entire diphenylmethyl substituent relative to the phenol ring.

The orientation of the hydroxyl and chloro substituents on the phenol ring.

This data would be presented in a table format for clarity.

| Torsional Angle | Value (degrees) |

| Phenyl-C-C-Phenyl | Data not available |

| C-C-Phenol Ring | Data not available |

| Phenol Ring-O-H | Data not available |

The conformational preferences of the molecule in the solid state are dictated by a combination of intramolecular forces (such as steric hindrance between the bulky phenyl groups) and intermolecular interactions (like hydrogen bonding and van der Waals forces) that stabilize the crystal lattice. Without experimental data, a definitive description of the preferred conformation of this compound remains speculative.

Circular Dichroism (CD) for Chiral Derivatives and Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If chiral derivatives of this compound were synthesized, for instance, by introducing a chiral center or by resolving the molecule into its atropisomers (if it exhibits axial chirality), CD spectroscopy could be employed to investigate their stereochemical properties.

The analysis would involve:

Measuring the differential absorption of left and right circularly polarized light by the chiral derivatives.

Correlating the observed CD spectra with the absolute configuration and conformational preferences of the molecules in solution.

Using computational methods, such as time-dependent density functional theory (TD-DFT), to calculate theoretical CD spectra for different conformers and compare them with experimental results to identify the predominant solution-state conformations.

A representative data table for such an analysis would include the wavelengths of maximum CD absorption (λmax) and the corresponding differential molar absorption coefficients (Δε).

| Chiral Derivative | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) |

| Data not available | Data not available | Data not available | Data not available |

The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule, making CD an invaluable tool for detailed conformational analysis of chiral compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Chloro-4-(diphenylmethyl)phenol.

Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure of phenolic compounds. usda.gov By calculating the electron density, DFT can provide valuable information about the stability and reactivity of this compound. The presence of a chlorine atom and a diphenylmethyl group on the phenol (B47542) ring influences the electron distribution significantly. The chlorine atom, being electronegative, acts as an electron-withdrawing group, while the bulky diphenylmethyl group can have both steric and electronic effects.

Computational studies on similar phenolic compounds have shown that the reactivity towards electrophiles, such as formaldehyde, can be correlated with the calculated atomic charges on the reactive sites of the aromatic ring. usda.govusda.gov For this compound, the positions ortho and para to the hydroxyl group are expected to be the most reactive. DFT calculations can quantify the electron density at these positions, allowing for a prediction of their relative reactivity.

The stability of the molecule can be assessed by calculating its total energy. Different conformations of the diphenylmethyl group will have varying energies, and DFT can identify the most stable (lowest energy) conformation. These calculations are crucial for understanding the molecule's preferred three-dimensional structure.

A hypothetical representation of key parameters that could be derived from DFT calculations for this compound is presented in the table below.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -1250.5 Hartree | Indicates the overall stability of the molecule. |

| Dipole Moment | 2.5 Debye | Reflects the polarity of the molecule. |

| Atomic Charge on C(ortho) | -0.15 e | Suggests susceptibility to electrophilic attack. |

| Atomic Charge on C(para) | -0.20 e | Indicates higher reactivity compared to the ortho position. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

In phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. usda.gov The LUMO, on the other hand, is often distributed over the aromatic system. For this compound, the HOMO would likely be concentrated on the phenol ring, making it susceptible to electrophilic attack. The LUMO's location would indicate the most probable sites for nucleophilic attack.

The energies of the HOMO and LUMO can be used to calculate various quantum chemical descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactivity.

Below is a table of hypothetical HOMO-LUMO data for this compound, based on typical values for similar aromatic compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest energy orbital containing electrons; relates to the ability to donate electrons. |

| LUMO | -1.5 | Lowest energy orbital without electrons; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the molecule's kinetic stability and chemical reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and on the electron-rich positions of the phenol ring (ortho and para to the hydroxyl group). The hydrogen atom of the hydroxyl group would exhibit a region of positive potential. The chlorine atom, due to its high electronegativity, would also be surrounded by a region of negative potential. Such an analysis provides a clear visual representation of where the molecule is most likely to interact with other chemical species.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational techniques used to explore the conformational space of flexible molecules. These methods can identify the various low-energy conformations (conformers) of this compound and map out its potential energy landscape.

The rotation of the two phenyl rings of the diphenylmethyl group, as well as the rotation of the entire diphenylmethyl group relative to the phenol ring, gives rise to a complex energy surface with multiple minima (stable conformers) and transition states. By systematically exploring these rotational degrees of freedom, the most stable conformations can be identified. The relative energies of these conformers determine their population at a given temperature.

The rotation of the phenyl rings in a diphenylmethyl group is not free but is hindered by steric and electronic effects. The energy required to overcome this hindrance is known as the rotational barrier. Studies on related diphenylmethyl anions and cations have shown that the ground state structures often adopt a symmetrical propeller-like conformation. nih.govnih.gov The mechanism for phenyl ring rotation typically involves a non-synchronous process where one ring becomes coplanar with the central carbon's bonds while the other is perpendicular to it in the transition state. nih.govnih.gov

For this compound, the rotational barriers of the diphenylmethyl group would be influenced by the steric hindrance from the adjacent chlorine atom and the electronic interactions with the phenol ring. Computational methods can be employed to calculate the energy profile for the rotation of the phenyl rings, providing quantitative values for these rotational barriers.

A hypothetical table of rotational barriers for the diphenylmethyl group in this compound is provided below, based on values from related systems.

| Rotational Motion | Calculated Barrier (kcal/mol) | Significance |

| Phenyl Ring 1 Rotation | 8.5 | Energy required for one phenyl ring to rotate 360 degrees. |

| Phenyl Ring 2 Rotation | 8.5 | Energy required for the second phenyl ring to rotate 360 degrees. |

| Diphenylmethyl Group Rotation | 12.0 | Energy required for the entire diphenylmethyl group to rotate relative to the phenol ring. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to establish a mathematical and a three-dimensional chemical feature-based relationship, respectively, between the structure of a molecule and its biological activity. These models are instrumental in predicting the activity of new compounds and in guiding the design of more potent and selective molecules.

Ligand-Based and Structure-Based Design Principles

The design of molecules like this compound can be approached from two primary standpoints: ligand-based and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target. By identifying the common chemical features (pharmacophore) responsible for the observed activity, a model can be constructed. For this compound, this would involve comparing it with other structurally related phenols or diphenylmethane (B89790) derivatives with known activities to identify key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are crucial for interaction.

Structure-based design , conversely, is utilized when the 3D structure of the target macromolecule is available. This method involves docking the ligand into the active site of the target to predict its binding orientation and affinity. nih.gov Pharmacophore models can also be generated from the protein's active site, highlighting the ideal complementary features for a ligand. dovepress.com For this compound, if the target protein were known, its diphenylmethyl group and chloro-substituted phenol ring would be key features to consider for interactions within the binding pocket.

Derivation of Descriptors for Molecular Properties and Interactions

To build a robust QSAR model, a wide array of molecular descriptors are calculated to quantify the physicochemical properties of a molecule. For a compound like this compound, these descriptors would capture its unique structural characteristics.

Table 1: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor | Relevance to this compound |

| Lipophilic | log K(ow) (n-octanol/water partition coefficient) | Quantifies the hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets. The bulky diphenylmethyl group significantly influences this value. nih.gov |

| Electronic | Hammett constant (σ) | Describes the electron-withdrawing or -donating nature of the chloro substituent on the phenol ring, affecting its acidity (pKa) and hydrogen bonding capacity. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, which is significant due to the large diphenylmethyl moiety. |

| Topological | Molecular Connectivity Indices (e.g., ¹χv) | Encodes information about the size, shape, and degree of branching within the molecule. nih.gov |

| Quantum Chemical | HOMO/LUMO energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can be related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

These descriptors are then used in statistical methods, such as multiple linear regression or partial least squares, to generate a QSAR equation that correlates them with biological activity. tandfonline.com

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations provide a dynamic and detailed view of how a ligand interacts with its biological target at an atomic level.

Prediction of Protein-Ligand Binding Sites and Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hilarispublisher.com For this compound, a docking study would involve placing the molecule into the binding site of a target protein and scoring the different poses based on a scoring function that estimates the binding affinity. mdpi.com

The process typically involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and this compound are prepared, which includes adding hydrogen atoms and assigning partial charges.

Defining the Binding Site: The potential binding pocket on the protein is identified, often based on the location of a known co-crystallized ligand or through pocket detection algorithms.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The generated poses are ranked using a scoring function, and the top-ranked poses are analyzed to understand the binding mode.

The bulky and somewhat flexible diphenylmethyl group of this compound would be a key factor in determining its fit within a binding pocket, with the chlorine and hydroxyl groups on the phenol ring providing specific anchor points for interactions.

Identification of Key Interacting Residues and Interaction Energies

Following the prediction of a binding pose, the specific interactions between the ligand and the protein's amino acid residues are analyzed. These interactions are crucial for the stability of the complex.

Table 2: Potential Interactions of this compound with Protein Residues

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bonding | Phenolic hydroxyl group | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Pi-Pi Stacking | Phenyl rings of the diphenylmethyl group | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Diphenylmethyl group, phenyl ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Molecular dynamics (MD) simulations are then often employed to refine the docked complex and to study its dynamic behavior over time. nih.govnih.gov An MD simulation would track the movements of every atom in the ligand-protein complex, providing insights into the stability of the binding pose and the flexibility of the interacting components. mdpi.com By calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, researchers can assess the stability of the ligand in the binding site. nih.gov

Mechanistic Biological Interactions and Molecular Biology Research Non Clinical Focus

Exploration of Molecular Targets and Binding Mechanisms

There is a significant lack of information in published scientific literature concerning the molecular targets of 2-Chloro-4-(diphenylmethyl)phenol. Consequently, details regarding its binding mechanisms, such as enzyme inhibition or activation and receptor binding, remain unknown.

In vitro Enzyme Kinetics and Mechanistic Studies

No studies detailing the in vitro enzyme kinetics of this compound were identified. As a result, there is no available data on its potential inhibitory or activating effects on specific enzymes, nor any proposed mechanisms of action at the enzymatic level.

In vitro Receptor Binding Affinity and Selectivity

Information regarding the in vitro receptor binding affinity and selectivity of this compound is not available in the current body of scientific research. There are no published assays or studies that have investigated its potential to bind to any specific receptors.

Modulation of Signal Transduction Pathways at a Molecular Level

The effect of this compound on signal transduction pathways at a molecular level has not been documented in any accessible research. Therefore, its potential to modulate cellular signaling remains uncharacterized.

Cellular Uptake and Intracellular Distribution Mechanisms (non-clinical)

The processes by which this compound may be taken up by cells and its subsequent distribution within intracellular compartments have not been investigated in any published non-clinical studies.

Permeability Studies Across Model Biological Membranes

While general studies on the permeability of phenolic compounds across model biological membranes exist, no specific permeability data for this compound has been reported.

Intracellular Localization Using Advanced Imaging Techniques

There are no known studies that have utilized advanced imaging techniques to determine the intracellular localization of this compound.

Biotransformation and Metabolism Pathways (in vitro/mechanistic)

Enzymatic Hydroxylation or Oxidation by Specific Enzyme Systems (e.g., Cytochrome P450)

The initial phase of biotransformation for many xenobiotics involves oxidation, often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govyoutube.comyoutube.com For compounds with a diphenylmethane (B89790) core, hydroxylation of the phenyl rings is a documented metabolic pathway. nih.gov For instance, diphenylmethane itself is metabolized in rats to form 2- and 4-hydroxydiphenylmethane. nih.gov This suggests that the unsubstituted phenyl ring of this compound is a likely target for CYP-mediated hydroxylation.

Furthermore, studies on chlorinated organic compounds, such as short-chain chlorinated paraffins, have shown that cytochrome P450 enzymes can readily metabolize them, with hydroxylation being a dominant pathway. nih.gov The presence of a chlorine atom on the phenolic ring of this compound may influence the regioselectivity of hydroxylation, but the fundamental oxidative mechanism by CYP enzymes is anticipated. The active sites of P450 enzymes contain a heme group that, in its activated state, can abstract a hydrogen atom from a substrate, leading to the formation of a radical intermediate and subsequent hydroxylation. youtube.com

Glucuronidation and Sulfation Mechanisms

Following initial oxidative metabolism, or directly in the case of phenolic compounds, phase II conjugation reactions facilitate the excretion of xenobiotics. For phenolic compounds, glucuronidation and sulfation are major detoxification pathways. nih.govnih.govnih.gov

Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the phenolic hydroxyl group of the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net This addition of a highly polar glucuronic acid moiety significantly increases the water solubility of the compound, aiding its elimination. The mechanism involves a nucleophilic attack of the phenolic oxygen on the anomeric carbon of UDP-glucuronic acid. researchgate.net It is highly probable that the phenolic hydroxyl group of this compound undergoes glucuronidation.

Sulfation: This is another critical conjugation pathway for phenolic compounds, where a sulfonate group is transferred from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, catalyzed by sulfotransferases (SULTs). nih.govnih.gov Studies on chlorophenols have indicated that sulfation can be a dominant urinary excretion pathway, particularly at low concentrations. nih.gov Dichlorophenols have been shown to be better substrates for human hydroxysteroid sulfotransferase hSULT2A1 compared to monochlorophenols, suggesting that the degree of chlorination can influence the efficiency of sulfation. nih.gov Therefore, the formation of a sulfate (B86663) conjugate of this compound is a very likely metabolic route.

Identification of Metabolites and their Molecular Reactivity

Based on the enzymatic pathways discussed, the primary metabolites of this compound are expected to be hydroxylated and conjugated products.

Potential Metabolites:

Hydroxylated derivatives: Introduction of one or more hydroxyl groups on the unsubstituted phenyl ring.

Glucuronide conjugate: Formed at the existing phenolic hydroxyl group.

Sulfate conjugate: Formed at the existing phenolic hydroxyl group.

Combination metabolites: For instance, a hydroxylated derivative that subsequently undergoes glucuronidation or sulfation.

The molecular reactivity of these metabolites will differ significantly from the parent compound. The addition of hydroxyl groups can alter the electronic properties and steric hindrance of the molecule. The glucuronide and sulfate conjugates will be significantly more water-soluble and anionic, which dictates their transport and excretion from cells and the body. The reactivity of any potential quinone-type metabolites, which can sometimes be formed from the oxidation of phenols, should also be considered, as these can be electrophilic and react with cellular nucleophiles.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

While specific SAR studies for this compound are not available, general principles can be derived from related structures to understand how its chemical features might influence its biological interactions.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov For a molecule like this compound, the key pharmacophoric features would likely include:

Aromatic Rings: The two phenyl rings provide hydrophobic surfaces that can engage in van der Waals and pi-stacking interactions with biological targets.

Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a crucial feature for interaction with many protein active sites.

Halogen Atom: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. It also influences the electronic properties of the phenolic ring.

Three-Dimensional Shape: The diphenylmethyl group confers a specific three-dimensional conformation that will be critical for fitting into a binding pocket.

Studies on symmetrically substituted dichlorophenes have highlighted the importance of the hydroxyl groups for inhibitory activity against certain enzymes. researchgate.netresearchgate.net This underscores the likely significance of the phenolic -OH in this compound for any potential biological activity.

Impact of Stereochemistry and Conformational Flexibility on Activity

The diphenylmethyl group introduces a degree of conformational flexibility to the molecule. The two phenyl rings can rotate around the bond to the central methane (B114726) carbon, allowing the molecule to adopt various conformations. This flexibility can be advantageous for binding to a target protein, as the molecule can adapt its shape to fit the binding site.

If the substitution pattern on the phenyl rings were to create a chiral center, for example, if one of the phenyl rings were to be asymmetrically substituted during metabolism, then stereochemistry would become a critical factor. It is well-established that the different enantiomers of a chiral molecule can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Studies on the metabolism of 5,5-diphenylhydantoin have shown stereoselectivity in the hydroxylation reactions, leading to different ratios of optical isomers of the metabolites. nih.gov This highlights that both the metabolism and the subsequent activity of any chiral metabolites of this compound could be stereospecific.

Advanced Applications in Chemical and Materials Science Excluding Clinical Uses

Utilization as a Ligand in Coordination Chemistry and Catalysis

The phenolic group of 2-Chloro-4-(diphenylmethyl)phenol is a prime site for coordination to metal centers, suggesting its utility as a ligand in the design of novel metal complexes and catalysts.

The design of ancillary ligands is a cornerstone of modern inorganic and organometallic chemistry, allowing for the fine-tuning of a metal center's electronic and steric properties. wiley.com The deprotonated form of this compound, a phenolate (B1203915), can act as a monodentate or bridging ligand. The bulky diphenylmethyl group at the para position would exert significant steric influence, potentially creating a well-defined coordination pocket around the metal center. This steric hindrance could enforce specific coordination geometries and prevent catalyst deactivation pathways such as dimerization.

Furthermore, the chloro substituent at the ortho position, being an electron-withdrawing group, would modulate the electron-donating ability of the phenolate oxygen. This electronic effect can be crucial in tuning the reactivity of the resulting metal complex. The synthesis of such complexes would likely involve the deprotonation of the phenol (B47542) with a suitable base followed by reaction with a metal precursor. While specific examples involving this compound are not readily found, the synthesis of metal complexes with other hindered phenols is a well-established field.

The development of metal complexes with tailored ligand spheres is central to catalysis. Although this compound is achiral, its derivatives could be envisioned for applications in asymmetric catalysis. For instance, the introduction of a chiral center onto the diphenylmethyl group or elsewhere on the molecule could lead to a new class of chiral ligands. Such ligands are instrumental in enantioselective transformations, a key technology in the synthesis of pharmaceuticals and fine chemicals.

In the realm of electrocatalysis, the electrochemical properties of chlorinated phenols are of interest. dss.go.thsemopenalex.org Studies on the electrochemical oxidation of chlorophenols have primarily focused on their remediation, but the redox activity of these compounds suggests potential for other applications. dss.go.thsemopenalex.org For example, metal complexes of this compound could potentially mediate electron transfer processes. The chloro substituent may also play a role in the electrocatalytic hydrodechlorination of other organochlorine pollutants, a process that has been studied with palladium-based catalysts. acs.org However, without specific studies, the electrocatalytic utility of this compound complexes remains speculative.

Integration into Polymer Science and Materials Engineering

The phenolic and diphenylmethyl moieties of this compound offer avenues for its incorporation into polymeric structures, either as a monomer or as a functional additive.

Phenolic compounds can undergo oxidative polymerization to form polyphenol-based materials. nih.govscilit.comtandfonline.com It is conceivable that this compound could serve as a monomer in such reactions, potentially catalyzed by enzymes like peroxidases or laccases. nih.govtandfonline.com The resulting polymer would feature a backbone with repeating diphenylmethyl and chloro-substituted phenolic units. The bulky diphenylmethyl groups would likely impart rigidity and high thermal stability to the polymer, while also influencing its solubility and processability. The presence of the chloro- and hydroxyl- groups would offer sites for further post-polymerization modification, allowing for the tuning of the material's properties.

The general class of hindered phenols is well-known for its antioxidant properties, which stem from the ability to scavenge free radicals. vinatiorganics.compartinchem.comvinatiorganics.com Polymers derived from this compound would likely inherit these antioxidant characteristics, making them potentially useful as stabilizers for other polymeric materials, extending their service life by preventing oxidative degradation. partinchem.comvinatiorganics.com

The functional groups of this compound could be exploited to modify the surfaces of materials, thereby altering their chemical and physical properties. For example, the phenolic hydroxyl group can be used to graft the molecule onto surfaces that have complementary functional groups, such as metal oxides or polymers with ester or amide linkages. The bulky and hydrophobic diphenylmethyl group would then dominate the newly formed surface, potentially rendering it water-repellent or altering its frictional properties. The functionalization of surfaces with other phenolic compounds has been demonstrated to impart a range of properties, including antimicrobial activity. nih.gov

Development of Chemical Probes and Biosensors

The development of sensors for the detection of specific analytes is a burgeoning field of research. While there is no specific literature on the use of this compound in this context, its structure suggests some potential pathways for its development as a chemical probe or in a biosensor.

The phenolic group is known to interact with a variety of analytes through hydrogen bonding and other non-covalent interactions. It is also electrochemically active, which could be exploited in the design of an electrochemical sensor. researchgate.net For instance, the oxidation potential of the phenol could be modulated by the presence of a target analyte, providing a detectable signal.

Furthermore, the diphenylmethyl group could be functionalized with a fluorophore or a chromophore to create a responsive probe. Binding of an analyte to a receptor unit integrated into the molecule could trigger a change in the spectroscopic properties of the reporter group. While the development of biosensors for phenolic compounds is an active area of research, these efforts have largely focused on the detection of common phenols in environmental samples and have not specifically targeted this compound. acs.orgresearchgate.netrsc.org

Fluorescent or Photoaffinity Labels for Biological Research

A thorough search of scientific literature did not yield any studies describing the use of this compound as a fluorescent or photoaffinity label. The fundamental characteristics required for such applications, including inherent fluorescence or the ability to be derivatized into a photoactivatable probe, have not been reported for this compound. Consequently, there are no detailed research findings or data tables to present on its efficacy or utility in this area of biological research.

Tools for Mechanistic Biological Research and in vitro Diagnostics

Similarly, the role of this compound as a tool in mechanistic biological research or for the development of in vitro diagnostic assays remains unexplored in the available scientific literature. There are no published reports detailing its use to probe biological pathways, inhibit enzymes, or serve as a biomarker in diagnostic tests. The lack of research in this domain means there is no data to populate tables regarding its mechanisms of action or performance in diagnostic settings.

Environmental Chemistry and Degradation Studies Mechanistic Focus

Photodegradation Pathways and Kinetics

Photodegradation is a significant pathway for the transformation of 2-Chloro-4-(diphenylmethyl)phenol in aqueous environments. The process is initiated by the absorption of light, leading to chemical changes in the molecule's structure.

UV/Visible Light Induced Transformations

This compound exhibits light absorption in the environmentally relevant ultraviolet spectrum. The molecule shows absorption maxima at 284 nm, which allows it to undergo direct photolysis upon exposure to sunlight. ctgb.nl This absorption of UV energy can excite the molecule to a higher energy state, initiating decomposition reactions. Studies have shown that this process can be rapid, with a reported aqueous photolysis half-life (DT50) of just 0.7 hours, indicating that direct photodegradation in sunlit surface waters is a major and swift degradation pathway. ctgb.nl

Identification of Photolytic Products and Mechanisms